Bucindolol hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de bucindolol est un bloqueur non sélectif des récepteurs bêta-adrénergiques avec des propriétés supplémentaires de blocage alpha faible et une activité sympathomimétique intrinsèque dans certains systèmes modèles . Il a été étudié pour son utilisation potentielle dans le traitement de l'insuffisance cardiaque, mais son approbation a été rejetée par la FDA en raison de problèmes d'intégrité des données soumises .

Méthodes De Préparation

La synthèse du chlorhydrate de bucindolol implique plusieurs étapes clés :

Réaction de déplacement : Le groupe diméthylamino de la gramine est déplacé par l'anion du 2-nitropropane, ce qui donne du 3-(2-méthyl-2-nitropropyl)indole.

Réduction : Ce composé intermédiaire est ensuite réduit en alpha,alpha-diméthyltryptamine.

Formation d'époxyde : Séparément, le 2-hydroxybenzonitrile réagit avec l'épichlorhydrine pour former un époxyde.

Combinaison : Les deux intermédiaires sont combinés pour donner du bucindolol.

Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle, assurant un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Le chlorhydrate de bucindolol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier celles impliquant le cycle aromatique, peuvent conduire à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le chlorhydrate de bucindolol exerce ses effets principalement par son action sur les récepteurs bêta-adrénergiques. Il bloque à la fois les récepteurs bêta-1 et bêta-2, ce qui entraîne une diminution de la fréquence cardiaque et de la contractilité myocardique. De plus, ses faibles propriétés de blocage alpha contribuent à la vasodilatation . Les cibles moléculaires comprennent les récepteurs bêta-adrénergiques, et les voies impliquées sont liées à la régulation du système nerveux sympathique de la fonction cardiovasculaire .

Applications De Recherche Scientifique

Treatment of Heart Failure

Bucindolol has been extensively studied for its efficacy in treating chronic heart failure, particularly in patients with reduced ejection fraction. The Beta-Blocker Evaluation Survival Trial (BEST) demonstrated that bucindolol, when added to standard heart failure therapies, significantly reduced hospitalizations and cardiovascular mortality rates in certain patient populations.

Case Study: BEST Trial Findings

- Population: Included diverse ethnic groups, focusing on the differential response based on genetic variations.

- Results:

Atrial Fibrillation Management

Bucindolol is also being investigated for its role in managing atrial fibrillation (AF), particularly in patients suffering from heart failure with reduced ejection fraction (HFrEF). Its unique mechanism of action may provide benefits over traditional beta-blockers.

Clinical Trials

- The GENETIC-AF trial is a phase 2B/3 study comparing bucindolol to metoprolol succinate for preventing symptomatic AF in patients with HFrEF. This trial emphasizes pharmacogenetic screening to identify patients likely to benefit from bucindolol therapy .

Pharmacogenetic Considerations

One of the most significant aspects of bucindolol's application is its pharmacogenetic profile. Research indicates that genetic variations can influence drug efficacy and safety, making bucindolol a candidate for personalized medicine approaches.

Key Insights

- Variations in the β1-adrenergic receptor gene affect how different populations respond to bucindolol.

- Studies suggest that Black patients may have a different response rate due to genetic factors, highlighting the importance of diversity in clinical trials .

Comparative Efficacy

Recent studies have compared bucindolol's effectiveness against other beta-blockers like metoprolol, particularly regarding their impact on AF and HFrEF.

| Drug | Application | Efficacy in Heart Failure | Efficacy in Atrial Fibrillation | Notable Findings |

|---|---|---|---|---|

| Bucindolol | Heart Failure, AF | Reduced hospitalizations | Promising results | Genetic targeting improves outcomes |

| Metoprolol | Heart Failure, AF | Standard efficacy | Limited benefits | Commonly used but less effective in certain populations |

Mécanisme D'action

Bucindolol hydrochloride exerts its effects primarily through its action on beta-adrenergic receptors. It blocks both beta-1 and beta-2 receptors, leading to decreased heart rate and myocardial contractility. Additionally, its weak alpha-blocking properties contribute to vasodilation . The molecular targets include the beta-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system’s regulation of cardiovascular function .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de bucindolol est comparé à d'autres bêtabloquants tels que le propranolol, le carvedilol et le labetalol. Contrairement au bucindolol, ces composés varient dans leur sélectivité pour les récepteurs bêta-1 et bêta-2 et leurs propriétés pharmacologiques supplémentaires . Par exemple :

Propranolol : Un bêtabloquant non sélectif sans propriétés de blocage alpha.

Carvedilol : Un bêtabloquant non sélectif avec de fortes propriétés de blocage alpha.

Labetalol : Un bêtabloquant non sélectif avec des propriétés de blocage alpha modérées.

La combinaison unique du bucindolol de propriétés de blocage bêta et alpha faibles, ainsi que son activité sympathomimétique intrinsèque, le distingue de ces autres composés .

Activité Biologique

Bucindolol hydrochloride is a unique beta-blocker with additional vasodilatory properties, primarily investigated for its efficacy in treating heart failure and atrial fibrillation (AF). This article delves into the biological activity of bucindolol, highlighting its pharmacological mechanisms, clinical trial findings, and implications for patient treatment, particularly in heart failure with reduced ejection fraction (HFrEF).

Pharmacological Profile

Mechanism of Action:

Bucindolol is classified as a non-selective beta-blocker that exhibits weak alpha-blocking properties and intrinsic sympathomimetic activity in some models. Its dual action allows it to block both β1 and β2 adrenergic receptors, which is crucial in managing heart rate and myocardial contractility. Additionally, bucindolol's vasodilatory effects help reduce systemic vascular resistance, enhancing cardiac output without significantly increasing heart rate .

Pharmacogenetics:

The effectiveness of bucindolol appears to be influenced by genetic variations in the β1-adrenergic receptor. Specifically, individuals with the ADRB1 Arg389Arg genotype may experience enhanced therapeutic responses. Studies indicate that bucindolol's efficacy in reducing AF burden is particularly pronounced in this genetic subgroup .

Clinical Trial Findings

1. GENETIC-AF Trial:

The GENETIC-AF trial was a pivotal study designed to evaluate the safety and efficacy of bucindolol compared to metoprolol succinate in patients with HFrEF and symptomatic AF. Key findings from this trial include:

- Reduction in AF Burden: Bucindolol decreased cumulative AF burden by 26% (p < 0.001) compared to metoprolol succinate over a 24-week follow-up period .

- Decrease in Clinical Interventions: There was a 33% reduction in AF interventions (e.g., cardioversion, ablation) when treated with bucindolol (p = 0.009) compared to the control group .

- Lower Incidence of Bradycardia: Bucindolol was associated with a 55% lower incidence of dose-limiting bradycardia compared to metoprolol (p < 0.001), which is significant given that bradycardia can limit the dosing of conventional beta-blockers .

2. BEST Trial:

The BEST trial assessed bucindolol's impact on mortality and morbidity in chronic heart failure patients. Although initially deemed unsuccessful due to not meeting its primary endpoint, subsequent analyses suggested a 13% risk reduction in all-cause mortality (p = 0.053) among patients with favorable genetic profiles .

Data Summary

The following table summarizes key findings from clinical studies involving bucindolol:

| Study | Population | Outcome | Results |

|---|---|---|---|

| GENETIC-AF Trial | Patients with HFrEF and AF | Cumulative AF burden | Decreased by 26% (p < 0.001) |

| AF interventions | Decreased by 33% (p = 0.009) | ||

| Incidence of bradycardia | Reduced by 55% (p < 0.001) | ||

| BEST Trial | Chronic heart failure patients | All-cause mortality | Risk reduction of 13% (p = 0.053) |

Case Studies

Several case studies have illustrated the practical benefits of bucindolol therapy:

- Case Study A: A patient with HFrEF and the ADRB1 Arg389Arg genotype showed significant improvement in heart function and reduced hospitalizations after initiating bucindolol therapy.

- Case Study B: In another instance, a patient experienced fewer episodes of AF and reduced need for cardioversion after switching from metoprolol to bucindolol.

Propriétés

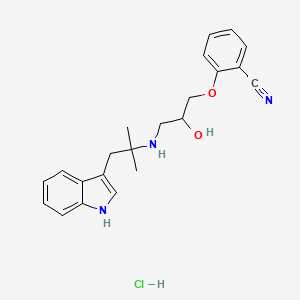

IUPAC Name |

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEAPFRHADKEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990563 | |

| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70369-47-0 | |

| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70369-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucindolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070369470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCINDOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH683G4QII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.